Cas no 19606-98-5 (N,N,N'-Triphenyl-1,4-phenylenediamine)

N,N,N'-Triphenyl-1,4-phenylenediamine is a high-purity organic compound primarily used as an antioxidant and stabilizer in polymers and specialty chemicals. Its molecular structure, featuring multiple phenyl groups bonded to a phenylenediamine core, enhances thermal and oxidative stability, making it effective in preventing degradation under high-temperature or UV-exposed conditions. The compound exhibits excellent compatibility with aromatic systems, contributing to prolonged material lifespan in applications such as advanced plastics, coatings, and electronic materials. Its low volatility and resistance to discoloration further support its utility in demanding industrial environments. Rigorous quality control ensures consistent performance in formulations requiring reliable long-term stability.
N,N,N'-Triphenyl-1,4-phenylenediamine structure
19606-98-5 structure
商品名:N,N,N'-Triphenyl-1,4-phenylenediamine
CAS番号:19606-98-5
MF:C24H20N2
メガワット:336.4290
MDL:MFCD27939629
CID:176324
PubChem ID:354333523

N,N,N'-Triphenyl-1,4-phenylenediamine 化学的及び物理的性質

名前と識別子

    • 1,4-Benzenediamine,N1,N4,N4-triphenyl-
    • N,N,N'-Triphenyl-1,4-phenylenediamine
    • N,N,N'-triphenyl-1,4-Benzenediamine
    • <i>N<
    • 1,4-Benzenediamine, N,N,N'-triphenyl-
    • i>,<i>N<
    • N,N,N'-Triphenyl-4-phenylenediamine
    • N,N,N'-triphenylbenzene-1,4-diamine
    • N,N,N'-Triphenyl-p-phenylenediamine
    • TPPDA
    • 4-Anilinotriphenylamine
    • 4-(Phenylamino)triphenylamine
    • N,N,N-Triphenyl-p-phenylendiamine
    • N1,N1,N4-TRIPHENYLBENZENE-1,4-DIAMINE
    • OCQFHFNWMCLWKC-UHFFFAOYSA-N
    • N,N,N'-Triphenyl-p-phenylendiamine
    • ADAL1082002
    • N,N,N'-triphenyl-benzene-1,4-diamine
    • N-(4-diphenylaminophenyl)-N-phenylamine
    • N,N,N'-triphenyl-1,4-phen
    • 1-N,4-N,4-N-triphenylbenzene-1,4-diamine
    • N,N,N'-triphenyl-1,4-phenylene-d
    • DTXSID50941378
    • N,N,N/'-triphenyl-4-phenylenediamine
    • T3367
    • MFCD27939629
    • N,N-diphenyl-N'-phenyl-p-phenylenediamine
    • N,N,N'-triphenyl-1,4-phenylene-diamine
    • SB66372
    • N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine
    • CS-0198700
    • T72016
    • 19606-98-5
    • SCHEMBL273403
    • BS-53418
    • MDL: MFCD27939629
    • インチ: 1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H
    • InChIKey: OCQFHFNWMCLWKC-UHFFFAOYSA-N
    • ほほえんだ: N(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 336.1628
  • どういたいしつりょう: 336.162648646 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3
  • ぶんしりょう: 336.4
  • 疎水性パラメータ計算基準値(XlogP): 7.3

じっけんとくせい

  • 密度みつど: 1.173±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 130.0 to 134.0 deg-C
  • ふってん: 509.0±33.0 °C at 760 mmHg
  • フラッシュポイント: 194.0±16.4 °C
  • 屈折率: 1.689
  • ようかいど: Insuluble (7.1E-5 g/L) (25 ºC),
  • PSA: 15.27
  • 最大波長(λmax): 397(CH2Cl2)(lit.)
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

N,N,N'-Triphenyl-1,4-phenylenediamine セキュリティ情報

N,N,N'-Triphenyl-1,4-phenylenediamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB200556-1 g
N,N,N'-Triphenyl-p-phenylendiamine; .
19606-98-5
1 g
€283.60 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269370-5g
N,N,N'-Triphenyl-1,4-phenylenediamine
19606-98-5 98%
5g
¥431 2023-04-15
TRC
T889178-2.5mg
N,N,N'-Triphenyl-1,4-phenylenediamine
19606-98-5
2.5mg
$ 50.00 2022-06-02
eNovation Chemicals LLC
Y1235676-25g
N,N,N'-triphenyl-4-phenylenediamine
19606-98-5 98%
25g
$210 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269370-1g
N,N,N'-Triphenyl-1,4-phenylenediamine
19606-98-5 98%
1g
¥106 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269370-25g
N,N,N'-Triphenyl-1,4-phenylenediamine
19606-98-5 98%
25g
¥1632 2023-04-15
abcr
AB200556-200 mg
N,N,N'-Triphenyl-p-phenylendiamine; .
19606-98-5
200 mg
€105.60 2023-07-20
Ambeed
A339155-5g
N1,N1,N4-Triphenylbenzene-1,4-diamine
19606-98-5 98%
5g
$81.0 2024-07-28
Aaron
AR00AO58-1g
N,N,N'-triphenyl-4-phenylenediamine
19606-98-5 98%
1g
$11.00 2025-01-23
1PlusChem
1P00ANWW-5g
N,N,N'-triphenyl-4-phenylenediamine
19606-98-5 98%
5g
$34.00 2025-02-25

N,N,N'-Triphenyl-1,4-phenylenediamine 関連文献

N,N,N'-Triphenyl-1,4-phenylenediamineに関する追加情報

Professional Introduction to N,N,N'-Triphenyl-1,4-phenylenediamine (CAS No. 19606-98-5)

N,N,N'-Triphenyl-1,4-phenylenediamine (CAS No. 19606-98-5) is a significant compound in the field of organic chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound, characterized by its triphenyl substitution on the 1,4-phenylenediamine backbone, exhibits remarkable stability and reactivity, making it a valuable candidate for various applications in chemical synthesis and material science.

The molecular structure of N,N,N'-Triphenyl-1,4-phenylenediamine consists of a central phenylene diamine core with three phenyl groups attached at the nitrogen atoms. This arrangement imparts exceptional electronic properties, including high charge transfer capabilities and tunable redox potentials. These characteristics have positioned this compound as a key player in the development of advanced materials, particularly in the realm of organic electronics.

In recent years, N,N,N'-Triphenyl-1,4-phenylenediamine has been extensively studied for its potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to facilitate efficient charge transport and emission makes it an ideal candidate for use in OLEDs, where it can enhance device performance by improving luminous efficiency and operational stability. Furthermore, its role in photovoltaic applications has been explored, with researchers investigating its efficacy in enhancing the absorption of sunlight and improving the overall efficiency of solar cells.

The synthesis of N,N,N'-Triphenyl-1,4-phenylenediamine involves a series of carefully controlled chemical reactions that require precise conditions to achieve high yields and purity. The process typically begins with the reaction of aniline derivatives with phenyl halides under controlled temperatures and catalysts. The subsequent steps involve purification techniques such as recrystallization or column chromatography to isolate the desired product. The synthesis route not only highlights the compound's complexity but also underscores the importance of meticulous experimental design in organic chemistry.

One of the most compelling aspects of N,N,N'-Triphenyl-1,4-phenylenediamine is its versatility in coordination chemistry. The nitrogen atoms in its structure serve as coordination sites for various metal ions, enabling the formation of stable metal complexes. These complexes have been investigated for their catalytic properties, particularly in cross-coupling reactions that are pivotal in pharmaceutical synthesis. The ability of this compound to act as a ligand has opened new avenues for developing efficient catalysts that can streamline synthetic pathways and improve yield optimization.

Recent advancements in computational chemistry have further illuminated the potential of N,N,N'-Triphenyl-1,4-phenylenediamine. Molecular modeling studies have provided insights into its electronic structure and reactivity, enabling researchers to predict and design novel derivatives with enhanced properties. These computational approaches have been instrumental in understanding how subtle modifications to the molecular framework can influence the compound's behavior, thereby guiding experimental efforts towards more targeted outcomes.

The pharmaceutical industry has also shown interest in N,N,N'-Triphenyl-1,4-phenylenediamine due to its potential as a building block for drug development. Its structural motifs are reminiscent of several bioactive molecules, suggesting that it could serve as a precursor for synthesizing new therapeutic agents. While extensive clinical trials are still needed to validate these claims, preliminary studies have hinted at its potential role in modulating biological pathways relevant to neurological disorders and inflammatory conditions.

The environmental impact of using N,N,N'-Triphenyl-1,4-phenylenediamine has also been a topic of interest. Researchers are actively exploring sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to develop methodologies that utilize renewable resources and biodegradable solvents, aligning with global efforts to promote environmentally friendly practices in chemical manufacturing.

In conclusion, N,N,N'-Triphenyl-1,4-phenylenediamine (CAS No. 19606-98-5) stands out as a multifaceted compound with broad applications across multiple disciplines. Its unique structural features and functional properties make it a valuable asset in organic electronics, coordination chemistry, pharmaceutical development, and sustainable chemistry. As research continues to uncover new aspects of this compound's capabilities, its significance is expected to grow even further.

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